molecular formula C30H42O31 B12425125 D-Pentamannuronic acid

D-Pentamannuronic acid

Cat. No.: B12425125
M. Wt: 898.6 g/mol
InChI Key: XTVQVZDWFHITEQ-YLWRECDYSA-N
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Preparation Methods

D-Pentamannuronic acid is synthesized by marine brown algae and certain Gram-negative bacteria . The industrial production methods typically involve the extraction and purification of alginate from these natural sources. The alginate is then subjected to enzymatic or chemical processes to yield this compound .

Biological Activity

D-Pentamannuronic acid, a polysaccharide derived from alginate, has garnered attention for its diverse biological activities. This article explores its biochemical properties, biological effects, and potential applications in various fields, including medicine and agriculture.

Structure and Properties

This compound is a polymer consisting of β-D-mannuronic acid units linked by β-(1,4) glycosidic bonds. It is one of the primary components of alginate, which is extracted from brown seaweeds. The structural configuration of this compound allows it to interact with various biological systems, influencing its activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

  • This compound exhibits significant antioxidant properties. Studies indicate that oligomannuronic acids derived from alginates can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

2. Anti-inflammatory Effects

  • Research has demonstrated that this compound can modulate inflammatory responses. It activates signaling pathways such as MAPK and NF-κB, leading to the release of anti-inflammatory cytokines. This property is particularly relevant in the context of neuroinflammation and conditions like Alzheimer's disease .

3. Immune Regulation

  • This compound plays a role in immune modulation. It enhances the activity of immune cells, such as macrophages and microglia, improving their ability to respond to pathogens. The polysaccharide has shown promise in enhancing phagocytosis and cytokine production .

4. Antitumor Activity

  • The compound has been investigated for its potential antitumor effects. Oligomannuronic acids have been reported to inhibit tumor growth and induce apoptosis in cancer cells. This activity is attributed to their ability to modulate cell signaling pathways involved in cell proliferation and survival .

Case Studies

Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of a this compound derivative (MOS-Sia) on BV-2 microglial cells exposed to Aβ42 oligomers. The results indicated that MOS-Sia significantly reduced Aβ42-induced inflammation by inhibiting the release of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). Furthermore, lower concentrations of MOS-Sia enhanced cell viability and reduced apoptosis in BV-2 cells .

Case Study 2: Antioxidative Properties
In another investigation, the antioxidative capacity of this compound was assessed using rat brain tissues subjected to oxidative stress. The results demonstrated that treatment with oligomannuronic acids increased superoxide dismutase (SOD) levels, thereby protecting neurons from oxidative damage and improving cognitive functions .

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

  • Antioxidant Mechanism: this compound's ability to donate electrons helps neutralize free radicals, thus preventing cellular damage.
  • Inflammatory Modulation: It influences the expression of various genes involved in inflammation through activation of transcription factors like NF-κB.
  • Immune Enhancement: By promoting macrophage activation and increasing cytokine production, it enhances the innate immune response.

Applications

Given its diverse biological activities, this compound has potential applications in:

  • Pharmaceuticals: As a therapeutic agent for neurodegenerative diseases due to its neuroprotective and anti-inflammatory properties.
  • Food Industry: As a functional ingredient with antioxidant properties that can enhance food preservation.
  • Agriculture: As a biostimulant to promote plant growth and enhance resistance against pathogens.

Properties

Molecular Formula

C30H42O31

Molecular Weight

898.6 g/mol

IUPAC Name

(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C30H42O31/c31-1-2(32)16(21(42)43)58-27(8(1)38)55-13-4(34)10(40)29(60-18(13)23(46)47)57-15-6(36)11(41)30(61-20(15)25(50)51)56-14-5(35)9(39)28(59-19(14)24(48)49)54-12-3(33)7(37)26(52)53-17(12)22(44)45/h1-20,26-41,52H,(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51)/t1-,2-,3+,4+,5+,6+,7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,26+,27+,28+,29+,30+/m0/s1

InChI Key

XTVQVZDWFHITEQ-YLWRECDYSA-N

Isomeric SMILES

[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@@H]4C(=O)O)O[C@H]5[C@@H]([C@@H]([C@@H](O[C@@H]5C(=O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O

Canonical SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(C(C(OC5C(=O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O

Origin of Product

United States

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